1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one

Description

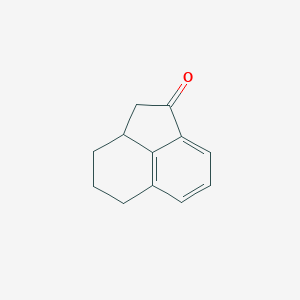

Structure

3D Structure

Properties

IUPAC Name |

3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRLMALXXVDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)C3=CC=CC(=C23)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267260 | |

| Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63328-18-7 | |

| Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63328-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Structural Analogues of 1,2,2a,3,4,5 Hexahydroacenaphthylen 1 One

Synthesis of Amine Derivatives (e.g., 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride)

The conversion of 1,2,2a,3,4,5-hexahydroacenaphthylen-1-one to its corresponding amine derivative, 1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine, is most commonly achieved through reductive amination. This powerful and widely used method in organic synthesis involves the reaction of a ketone with an amine in the presence of a reducing agent. harvard.edunih.govsemanticscholar.orgwhiterose.ac.uk For the synthesis of the primary amine, ammonia (B1221849) or an ammonia source is used. The process typically proceeds through an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. harvard.edu

A common and highly effective protocol for this transformation utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. harvard.edu This reagent is known for its mildness and high selectivity for iminium ions over ketones, which minimizes the formation of alcohol byproducts. harvard.edu The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE), often with the addition of acetic acid to catalyze imine formation. harvard.edu The use of an excess of an ammonia source, such as ammonium (B1175870) acetate, can drive the reaction towards the formation of the primary amine. harvard.edu The resulting amine is often isolated as its hydrochloride salt to improve stability and ease of handling. harvard.edu

| Reagent/Condition | Role | Typical Protocol |

| This compound | Starting Material | The ketone to be functionalized. |

| Ammonium Acetate (NH₄OAc) | Ammonia Source | Used in excess to favor primary amine formation. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Selectively reduces the intermediate iminium ion. harvard.edu |

| 1,2-Dichloroethane (DCE) | Solvent | A common solvent for reductive amination. harvard.edu |

| Acetic Acid (AcOH) | Catalyst | Facilitates the formation of the imine intermediate. harvard.edu |

| Hydrochloric Acid (HCl) | Salt Formation | Used during workup to precipitate the amine as its hydrochloride salt. harvard.edu |

Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) also present a sustainable and highly selective alternative for the synthesis of chiral amines from prochiral ketones. nih.govwhiterose.ac.uk These enzymes can catalyze the reductive amination with high enantioselectivity, which would be particularly valuable for producing specific stereoisomers of 1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine. nih.gov

Synthesis of Spiro-Fused Systems Incorporating the Acenaphthylenone Unit

The carbonyl group at the 1-position of the hexahydroacenaphthylenone core is a prime site for the construction of spiro-fused heterocyclic systems. These structures, where a single atom is common to both rings, are of significant interest in medicinal chemistry due to their rigid, three-dimensional architectures. ethz.chnih.gov

One powerful strategy for synthesizing spiro-heterocycles is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.netwikipedia.orgrsc.orgyoutube.comnih.gov This reaction involves the generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile. In the context of the hexahydroacenaphthylenone, the ketone itself can be a precursor to the dipolarophile or be involved in generating the dipole. More commonly, related compounds like acenaphthoquinone are used to generate azomethine ylides in situ by reacting with an amino acid. These ylides can then react with various dipolarophiles to create complex spiro-pyrrolidine systems. researchgate.netnih.gov A similar strategy could be envisioned starting from a derivative of this compound.

A more direct approach for creating spirocyclic amines from cyclic ketones involves the use of Stannyl Amine Protocol (SnAP) reagents. ethz.chnih.govacs.org This method allows for the one-step synthesis of saturated, N-unprotected spirocyclic amines from cyclic ketones. ethz.chnih.govacs.org The reaction is operationally simple and provides direct access to valuable scaffolds for drug discovery. ethz.ch The combination of this compound with a suitable SnAP reagent could directly yield spiro-fused piperazines or morpholines at the C1 position.

| Synthetic Method | Key Intermediates/Reagents | Resulting Spiro-System |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Dipolarophiles | Spiro-pyrrolidines, Spiro-pyrrolizidines researchgate.netrsc.org |

| SnAP Reagent Chemistry | Stannyl Amine Protocol Reagents | Saturated N-heterocycles (e.g., piperazines, morpholines) ethz.chacs.org |

| Pictet-Spengler Reaction | Azomethine ylide with an aryl group | Spiro-pyrrolo[1,2-b]isoquinolines nih.gov |

Deuterated Analogues for Mechanistic and Spectroscopic Analysis

The synthesis of deuterated analogues of this compound is crucial for detailed mechanistic and spectroscopic studies. nih.govbeilstein-journals.orgnih.govnih.govmdpi.comrsc.orgresearchgate.net Replacing hydrogen with deuterium (B1214612) can have a significant impact on reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Studying the KIE can help elucidate the rate-determining step of a reaction mechanism. nih.gov Furthermore, deuterated compounds serve as valuable internal standards for mass spectrometry-based analytical methods. nih.gov

Several methods exist for the site-selective deuteration of organic molecules. For ketones, α-deuteration can often be achieved through base- or acid-catalyzed enol or enolate formation in the presence of a deuterium source like D₂O. researchgate.net More sophisticated methods using transition metal catalysts, such as iridium or palladium, can achieve highly selective C-H deuteration at various positions on a molecule, even those remote from functional groups. nih.govbeilstein-journals.org Photocatalytic methods using visible light also offer a mild and efficient way to incorporate deuterium. rsc.orgresearchgate.net

A potential strategy for the synthesis of a deuterated analogue of this compound could involve an H/D exchange reaction catalyzed by a suitable transition metal complex in the presence of a deuterium source like D₂O or D₂ gas. nih.gov

| Deuteration Strategy | Deuterium Source | Targeted Position(s) | Application |

| Acid/Base Catalyzed Exchange | D₂O, AcOD-d₄ | α-position to the carbonyl | Mechanistic studies of enol/enolate reactions researchgate.net |

| Transition Metal Catalysis (e.g., Ir, Pd) | D₂ gas, D₂O | Specific C-H bonds | Kinetic Isotope Effect studies, Spectroscopic standards nih.govbeilstein-journals.org |

| Photocatalysis | D₂O | α-amino C-H bonds (in derivatives) | Late-stage functionalization, Mechanistic probes rsc.orgresearchgate.net |

| Biocatalysis (e.g., Dehydrogenases) | D₂O | Specific chiral centers | Asymmetric synthesis of labeled compounds nih.gov |

Structural Modifications at Different Positions of the Hexahydroacenaphthylenone Core

Beyond the ketone, the saturated carbocyclic framework of this compound offers multiple sites for structural modification. These modifications can be used to fine-tune the steric and electronic properties of the molecule, leading to a wide range of analogues.

The synthesis of functionalized bridged polycyclic systems can be achieved through various synthetic strategies. beilstein-journals.orgnih.govresearchgate.netgla.ac.uk One powerful method involves carbene or nitrene C-H insertion reactions. beilstein-journals.orgnih.gov Starting from a suitable precursor derived from the hexahydroacenaphthylenone core, a generated carbene could insert into a C-H bond on the existing ring system to create an additional ring, further increasing the structural complexity.

Cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are indispensable tools for creating new carbon-carbon bonds. mdpi.com To apply these methods, a handle such as a halide or triflate would first need to be installed on the hexahydroacenaphthylenone skeleton. This could potentially be achieved through selective halogenation reactions. Once installed, these functional groups can be coupled with a variety of partners (boronic acids, alkenes, etc.) to introduce diverse substituents at specific positions.

The synthesis of indole-2-carbonitriles, for example, has been shown to involve functionalization at the 3-position via cross-coupling reactions after an initial iodination step. mdpi.com A similar strategy could be envisioned for modifying the hexahydroacenaphthylenone core, provided that selective functionalization is achievable.

Synthesis of Polyheterocyclic Compounds Containing the Acenaphthylenone Framework

The this compound framework can serve as a starting point for the synthesis of more complex, polyheterocyclic compounds. These multi-ring systems are often found in biologically active natural products and pharmaceuticals.

One approach involves using the ketone as a building block in multi-component reactions (MCRs). For instance, acenaphthoquinone, a related diketone, is frequently used in one-pot reactions to construct complex heterocyclic systems like dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diols. nih.gov By adapting these MCRs to the saturated hexahydroacenaphthylenone, novel polyheterocyclic structures could be accessed.

Cascade reactions offer another efficient route to polycyclic systems. nih.gov A carbene cascade, for example, initiated from a diazoester derivative of the ketone, can lead to the formation of functionalized bridged bicyclic systems through a sequence of carbene/alkyne metathesis and C-H bond insertion. nih.gov The synthesis of varied functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones has been achieved through regioselective reactions, demonstrating how a bicyclic core can be elaborated into a more complex polyheterocycle. mdpi.comresearchgate.net Such strategies could be applied to elaborate the hexahydroacenaphthylenone core into novel, angularly fused polyheterocyclic architectures. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is a cornerstone of organic structure elucidation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure ProofFor complex molecules, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern AnalysisMass spectrometry (MS) is used to determine the molecular weight of a compound and can confirm its molecular formula. High-resolution mass spectrometry would provide a highly accurate mass measurement. Analysis of the fragmentation pattern, the collection of smaller ions produced when the molecular ion breaks apart in the spectrometer, can offer valuable clues about the molecule's structure.

Without access to primary research data for 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one, any attempt to populate the requested sections with specific findings would be speculative. The scientific community awaits the publication of such data to fully characterize this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in density functional theory, are instrumental in defining the fundamental electronic and geometric properties of molecules.

Key electronic properties that can be derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Polycyclic Aromatic Hydrocarbon (Acenaphthene) using DFT (Note: This data is for the related structure, acenaphthene (B1664957), and is illustrative of the types of properties calculated for 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.1 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 0.9 D aanda.org | Measure of molecular polarity |

The saturated rings in this compound allow for multiple conformations. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. This is crucial as the conformation can significantly affect a molecule's reactivity and biological activity.

Studies on related saturated six-membered rings, like cyclohexane (B81311) and tetrahydropyran, demonstrate that these rings typically adopt chair, boat, and skew-boat conformations. nih.govscispace.com Using computational methods, the potential energy surface of the molecule can be scanned to locate all energy minima, which correspond to stable conformers. The global minimum represents the most stable and thus most populated conformation at equilibrium. The relative energies of other conformers determine their population according to the Boltzmann distribution. For complex fused ring systems, this analysis reveals how the constraints of one ring affect the conformational possibilities of the others. scispace.com

Table 2: Illustrative Conformational Energy Differences for a Saturated Six-Membered Ring (Note: This data is generalized from studies on model systems like cyclohexane and is representative of the analysis that would be applied to the saturated rings of this compound)

| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Chair | 0.0 (Reference) | Most stable, staggered bonds, minimal strain |

| Twist-Boat | ~5.5 | Intermediate, partially eclipsed bonds |

| Boat | ~6.9 | Transition state, eclipsing and flagpole interactions |

Computational chemistry can map out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a ketone like this compound, which contains an α,β-unsaturated system, reactions such as nucleophilic addition are of great interest. DFT calculations have been employed to study the hydroboration of α,β-unsaturated carbonyl compounds, revealing the free energy barriers for different reaction pathways (e.g., 1,2- vs. 1,4-addition). rsc.org For example, in one study, the energy barrier for the 1,4-hydroboration pathway was found to be significantly lower (15.0 kcal/mol) than for the 1,2-hydroboration pathway (29.7 kcal/mol), indicating a strong preference for the former. rsc.org Characterizing the geometry of the transition state provides a detailed picture of the bond-making and bond-breaking processes.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of single molecules, molecular modeling and dynamics simulations explore the behavior of molecules in larger systems, such as in a crystal or in solution.

The arrangement of molecules in a solid-state crystal is governed by intermolecular forces like hydrogen bonds, van der Waals interactions, and π-π stacking. Understanding these interactions is key to predicting crystal structure and properties. Molecular modeling can be used to analyze the crystal packing of related polycyclic molecules like acenaphthene. nih.gov Studies have shown that acenaphthene forms a 1:1 molecular complex with 7,7,8,8-tetracyanoquinodimethane, where the donor and acceptor molecules are stacked plane-to-plane. rsc.org

Molecular dynamics (MD) simulations can further probe the stability and dynamics of the crystal lattice. researchgate.net By simulating the motions of atoms over time, MD can reveal how the crystal structure responds to changes in temperature and pressure, and can identify the weakest points in the crystal packing. researchgate.net

Computational models can be used to predict how a molecule will react and which products will be favored. For α,β-unsaturated ketones, reactivity is often related to their electrophilicity. nih.gov The presence of substituents can significantly alter this reactivity. Computational studies can quantify these effects by calculating atomic charges, frontier molecular orbital energies, and reaction energy barriers for various reaction pathways. rsc.org

For example, structure-activity relationship studies on α,β-unsaturated ketones have shown that substitution at the β-position can dramatically decrease reactivity towards nucleophiles. nih.govacs.org By building quantitative structure-activity relationship (QSAR) models, it is possible to predict the reactivity of new compounds like this compound based on their structural features. nih.gov These models correlate calculated molecular descriptors with experimentally observed reactivity, providing a powerful predictive tool.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry lies in the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental spectra, assigning signals, and confirming molecular structures. The correlation between theoretical and experimental data serves as a critical validation of both the computational model and the experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. beilstein-journals.orghmdb.ca Density Functional Theory (DFT) is a commonly employed method for these calculations. nih.gov The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). hmdb.ca

For a molecule like this compound, DFT calculations would provide predicted chemical shifts for each unique proton and carbon atom in the structure. These theoretical values can then be compared with experimental data. A strong correlation between the predicted and experimental shifts provides a high degree of confidence in the structural assignment. Discrepancies between the calculated and observed values can point to specific conformational effects, solvent interactions, or the presence of intramolecular hydrogen bonding that may not have been fully accounted for in the theoretical model. libretexts.org

Illustrative Data for ¹H and ¹³C NMR Chemical Shift Prediction

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | 205.2 | 203.1 |

| C2 | 2.85 | 2.78 | 35.4 | 34.9 |

| C2a | 3.10 | 3.05 | 45.1 | 44.5 |

| C3 | 1.95 | 1.90 | 28.7 | 28.2 |

| C4 | 1.60 | 1.55 | 25.3 | 24.9 |

| C5 | 2.95 | 2.88 | 30.1 | 29.7 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated from the vibrational frequencies of the molecule, which are obtained through computational methods like DFT. researchgate.net These calculations predict the frequencies of fundamental vibrational modes, such as C=O stretching, C-H stretching, and various bending vibrations. The predicted frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum.

Comparing the theoretical spectrum of this compound with its experimental counterpart would allow for the precise assignment of observed absorption bands to specific molecular vibrations. For instance, the characteristic strong absorption band of the carbonyl group (C=O) would be predicted and could be correlated with the corresponding peak in the experimental spectrum.

Illustrative Data for IR Vibrational Frequencies

The following table provides a hypothetical comparison of predicted and experimental IR frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1715 | 1705 |

| Aromatic C-H Stretch | 3050 | 3045 |

| Aliphatic C-H Stretch | 2940 | 2935 |

| C-C Stretch | 1455 | 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. hmdb.canih.gov These calculations yield information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. This information can be used to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. nih.gov

For this compound, TD-DFT calculations could identify the key π → π* and n → π* transitions responsible for its UV-Vis absorption bands. youtube.com The correlation of these predicted transitions with the experimentally observed absorption maxima would provide insight into the electronic structure of the molecule.

Illustrative Data for UV-Vis Absorption

This table demonstrates a hypothetical comparison of predicted and experimental UV-Vis absorption data for this compound.

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |

| n → π | 310 | 315 | 0.02 |

| π → π | 250 | 248 | 0.45 |

| π → π* | 215 | 212 | 0.65 |

Applications in Chemical Synthesis and Materials Science Non Biological

Role as a Building Block in the Construction of Complex Organic Molecules

The rigid, tricyclic core of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one makes it an intriguing starting point for the synthesis of more complex molecular architectures. Although direct examples of its use are not widely documented, the reactivity of the ketone functional group and the saturated hydrocarbon backbone can be exploited in various organic transformations.

For instance, the acenaphthylene (B141429) framework, a close relative, has been utilized in the synthesis of acenaphthylene-fused heteroarenes. A study demonstrated the synthesis of various five- and six-membered heterocycles, such as thiophene, furan, and pyridine, fused to the acenaphthylene core via a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. beilstein-journals.org This methodology highlights the potential of the acenaphthene (B1664957) skeleton to serve as a scaffold for constructing complex, polycyclic aromatic systems with potential applications in organic electronics. beilstein-journals.org

Furthermore, the synthesis of dihydroacenaphtho[1,2-f] beilstein-journals.orggoogle.comoxazepines has been achieved through a one-pot, three-component reaction, showcasing the utility of the acenaphthene moiety in generating novel heterocyclic systems. researchgate.net These examples suggest that this compound could similarly be functionalized at the ketone position and subsequently elaborated to create a diverse range of complex organic molecules.

| Reaction Type | Reactants | Products | Key Features | Reference |

| Pd-catalyzed Cascade | 1,8-dihalonaphthalenes, heteroarylboronic acids/esters | Acenaphthylene-fused heteroarenes | Forms fused thiophene, furan, pyrazole, pyridine, pyrimidine (B1678525) rings | beilstein-journals.org |

| 1,4-Dipolar Cycloaddition | 3-alkyl(aryl)imidazo[1,5-a]pyridines, DMAD, acenaphthenequinone (B41937) | Dihydroacenaphtho[1,2-f] beilstein-journals.orggoogle.comoxazepines | Facile three-component reaction | researchgate.net |

Precursor for Novel Carbon Frameworks

The structural framework of this compound, with its fused ring system, holds potential as a precursor for the synthesis of novel carbon frameworks. While direct conversion of this specific ketone into larger carbon structures is not documented, the thermal and catalytic behavior of related polycyclic aromatic hydrocarbons (PAHs) offers insights into possible transformations.

The parent compound, acenaphthylene, can be seen as a building block for larger graphitic structures. The chemistry of PAHs often involves condensation and cyclization reactions at high temperatures to form more extended aromatic systems. It is plausible that through a series of controlled dehydrogenation and coupling reactions, this compound could be transformed into functionalized acenaphthylene derivatives, which could then be used in the bottom-up synthesis of tailored carbon nanomaterials.

Potential in Catalyst Design or Support Materials

The rigid and sterically defined structure of acenaphthene derivatives has made them valuable ligands in catalysis. While there is no specific information on the use of this compound in this context, the broader class of acenaphthene-based ligands has shown significant promise.

For example, acenaphthene-based N-heterocyclic carbene (NHC) ligands have been synthesized and used in various catalytic applications. These ligands can be coordinated to transition metals to form catalysts for cross-coupling reactions and other organic transformations. The steric bulk and electronic properties of the acenaphthene backbone can influence the activity and selectivity of the resulting catalyst. It is conceivable that derivatives of this compound could be converted into novel ligands with unique steric and electronic profiles for use in asymmetric catalysis or as robust catalyst supports.

Integration into Polymeric Systems

The incorporation of acenaphthylene derivatives into polymeric structures has been explored for various material applications. A patent describes the use of acenaphthylene derivatives in polymers for forming antireflection films. google.com These polymers are designed to have specific optical properties suitable for photolithography processes in the manufacturing of semiconductor devices. The patent suggests that polymers containing acenaphthylene units can be synthesized and formulated into compositions for creating these specialized coatings. google.com

While the direct polymerization of this compound is not reported, it could potentially be functionalized to introduce polymerizable groups. For instance, the ketone could be converted to a hydroxyl group, which could then be esterified with a polymerizable acid chloride. The resulting monomer could then be incorporated into various polymer backbones, potentially imparting unique thermal or mechanical properties due to the rigid tricyclic structure.

Research on the synthesis and characterization of polymers containing other cyclic units, such as maleimide (B117702) derivatives uctm.edu and functionalized polylactides, nih.gov provides a general framework for how novel monomers can be designed and incorporated into polymers to achieve desired properties.

| Polymer Application | Monomer/Repeating Unit | Key Property/Function | Reference |

| Antireflection Film | Acenaphthylene derivative | Control of refractive index for photolithography | google.com |

| Thermally Stable Polymers | N-substituted maleimides | High thermal stability | uctm.edu |

| Modified Polyesters | Functionalized cyclic acetals | Modified crystallinity and degradation rate | nih.gov |

Derivatives in Non-Biological Photochromic or Optoelectronic Applications

Derivatives of acenaphthylene have shown interesting photochromic and optoelectronic properties. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color.

A study on acenaphthylene-based dithienylethenes revealed that while the initial compounds were not photochromic, a tandem addition reaction led to dearomatized analogs that exhibited photochromic activity. nih.gov This "switching on" of photochromism through a chemical transformation suggests that the electronic properties of the acenaphthene core can be finely tuned.

Furthermore, acedan (ADN) dyes, which possess a different but related polycyclic aromatic structure, have demonstrated significant nonlinear optical (NLO) properties. nih.gov These dyes exhibit strong third-harmonic generation (THG) and all-optical switching capabilities, making them promising for applications in optoelectronics, such as in light-emitting diodes and sensors. nih.gov While not directly related to this compound, these findings highlight the potential of polycyclic systems to exhibit valuable optical properties. It is plausible that derivatives of the hexahydroacenaphthylenone could be designed to exhibit similar photoactive or NLO behaviors.

| Compound Class | Observed Property | Potential Application | Reference |

| Acenaphthylene-based dithienylethenes | "Switched-on" photochromism | Molecular switches, optical data storage | nih.gov |

| Acedan (ADN) derivatives | Nonlinear optical properties (THG, OKE) | Optoelectronics, sensors, light-emitting diodes | nih.gov |

| Photochromic thienoacene derivatives | Photo-switchable luminescence | Optical memory, security inks | rsc.org |

Future Research Directions for 1,2,2a,3,4,5 Hexahydroacenaphthylen 1 One Chemistry

Development of Novel and Efficient Synthetic Routes

Future investigations could focus on the following:

Tandem/Domino Reactions: Designing one-pot reactions that form multiple bonds in a single operation would significantly improve efficiency. For instance, a strategically designed Robinson annulation could potentially construct the six-membered ring onto a pre-existing five-membered ring system in a single, streamlined process. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Robinson annulation is a well-established method for forming six-membered rings in polycyclic compounds and involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgfiveable.meyoutube.com

Catalytic Approaches: The exploration of transition-metal catalysis could uncover new pathways. For example, palladium-catalyzed carbonyl-alpha-alkenylation or other cross-coupling reactions could be employed to construct the key carbon-carbon bonds of the hexahydroacenaphthylenone core.

Novel Annulation Strategies: Research into alternative annulation methodologies beyond the traditional Robinson approach could provide access to a wider range of substituted derivatives. This might include photochemical methods or radical-mediated cyclizations.

A comparison of potential synthetic starting points is presented in the table below.

| Starting Material Type | Potential Reaction | Advantages | Challenges |

| Substituted Indanone | Robinson Annulation | Convergent, well-understood mechanism | Potential for side reactions, regioselectivity control |

| Acenaphthenone Derivative | Partial Reduction/Rearrangement | Utilizes a readily available core structure | May require multiple steps, harsh reducing agents |

| Naphthalene (B1677914) Derivative | Birch Reduction followed by oxidation/cyclization | Access to diverse substitution patterns | Control of reduction selectivity, multiple steps |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1,2,2a,3,4,5-hexahydroacenaphthylen-1-one core is largely uncharted territory. As a polycyclic ketone, it possesses several reactive sites that could be exploited for further functionalization.

Future research should investigate:

Enone Photochemistry: The α,β-unsaturated ketone moiety within certain precursors or derivatives of the target molecule could be susceptible to photochemical reactions. scripps.edumagadhmahilacollege.org These [2+2] photocycloaddition reactions are powerful methods for forming cyclobutane (B1203170) rings and can introduce significant molecular complexity. msu.eduorganicreactions.org The regioselectivity and stereoselectivity of such reactions on the hexahydroacenaphthylenone scaffold would be a key area of study.

Reactions with Novel Reagents: Exploring the reactivity with unconventional reagents, such as carbenes or organometallic species, could lead to the discovery of new transformations. uzh.ch For example, the reaction of polycyclic ketones with dimethoxycarbene has been shown to provide a route to α-hydroxycarboxylic esters. uzh.ch

Selective Reductions and Oxidations: A systematic study of the reduction of the ketone (e.g., to the corresponding alcohol with control of stereochemistry) and the oxidation of the aliphatic portions of the molecule would be valuable. The catalytic oxidation of acenaphthene (B1664957) derivatives is known to yield various products depending on the catalyst and conditions. acs.orgacs.orgresearchgate.net

Asymmetric Synthesis of Chiral Hexahydroacenaphthylenone Derivatives

The this compound structure contains a stereocenter at the 2a position, meaning it can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant and challenging goal with potential applications in chiral materials and as chiral building blocks.

Promising avenues for future research include:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. citedrive.comnih.govresearchgate.net Chiral primary or secondary amines could be used to catalyze the asymmetric α-functionalization of the ketone, while chiral phosphoric acids have been shown to be effective in the enantioselective synthesis of other chiral cyclic ketones. nih.govscilit.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. nih.gov Baeyer-Villiger monooxygenases (BVMOs) can catalyze the enantioselective oxidation of cyclic ketones to lactones, which could then be converted to chiral derivatives. researchgate.neth2020robox.eu Transaminases could be explored for the asymmetric synthesis of chiral amino-derivatives from the ketone. chimia.chucc.ie

Chiral Pool Synthesis: Starting from readily available chiral natural products, a synthetic route could be devised that transfers the existing chirality to the final hexahydroacenaphthylenone product.

Advanced Spectroscopic and Computational Correlative Studies

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for predicting their reactivity and potential applications. A synergistic approach combining advanced spectroscopic techniques and computational chemistry will be crucial.

Future work in this area should focus on:

Detailed Spectroscopic Characterization: Comprehensive analysis using modern NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. The infrared spectrum of the ketone will show a characteristic C=O stretching frequency, the position of which can be influenced by ring strain and conjugation. pressbooks.pubpressbooks.publibretexts.orgorgchemboulder.com For this polycyclic system, the carbonyl absorption is expected to be in the typical range for six-membered cyclic ketones (around 1715 cm⁻¹). pressbooks.pubpressbooks.pub

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the ground-state geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.netnih.gov Such studies can also provide insights into the electronic structure, including the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. rsc.org

Correlative Studies: By comparing experimental spectroscopic data with the results of DFT calculations, a more refined understanding of the structure-property relationships can be achieved. This approach can be particularly useful for elucidating the structures of new derivatives and for understanding the mechanisms of their formation.

| Spectroscopic/Computational Technique | Information Gained | Potential for Future Research |

| 1D and 2D NMR Spectroscopy | Connectivity and stereochemistry of the carbon skeleton | Elucidation of the structure of new, complex derivatives |

| Infrared (IR) Spectroscopy | Presence and electronic environment of the carbonyl group | Studying the effects of substitution on the C=O bond |

| UV-Vis Spectroscopy | Electronic transitions (n→π, π→π) | Investigating conjugation effects in derivatives |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, predicted spectra | Mechanistic studies of reactions, prediction of properties |

Integration into Emerging Fields of Sustainable Chemistry and Catalysis

The principles of green chemistry are increasingly important in modern chemical research. Future studies on this compound should aim to incorporate sustainable practices.

Key research directions include:

Green Synthetic Methods: Developing syntheses that utilize environmentally benign solvents (like water or supercritical fluids), reduce the number of synthetic steps, and employ catalytic rather than stoichiometric reagents. innoget.comchemistryviews.org The use of aldehyde or ketone catalysis for C-C bond formation represents a green alternative to traditional methods. rsc.org

Biocatalytic Valorization: Exploring the use of microorganisms or isolated enzymes to convert the hexahydroacenaphthylenone scaffold into value-added products. For example, engineered bacteria could potentially upgrade cyclic ketones derived from biomass into useful diacids or hydroxy acids. rsc.org

Development of Novel Catalysts: The rigid acenaphthene framework could serve as a scaffold for the design of new ligands for transition metal catalysis. Acenaphthene-based N-heterocyclic carbene (NHC) metal complexes have already shown promise in various catalytic applications. mdpi.com The unique steric and electronic properties of the hexahydroacenaphthylenone core could lead to catalysts with novel reactivity and selectivity.

Q & A

Q. Characterization :

- Spectroscopy : Compare NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., DFT) to confirm regioselectivity.

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.

- Crystallography : Single-crystal X-ray diffraction for structural elucidation.

Q. Table 1: Synthesis Optimization

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | Ethanol | 78 | 99.2 |

| Friedel-Crafts | AlCl₃ | DCM | 65 | 98.5 |

Advanced: How can computational modeling resolve contradictions in spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra (e.g., unexpected shifts or missing peaks) often arise from conformational flexibility or solvent effects. Steps to address this:

Conformational Analysis : Use molecular dynamics (MD) simulations (e.g., Gaussian or ORCA) to model low-energy conformers .

Solvent Correction : Apply PCM (Polarizable Continuum Model) to adjust calculated chemical shifts for solvent polarity.

Cross-Validation : Compare experimental data with multiple computational methods (DFT, MP2) and databases (NIST Chemistry WebBook).

Q. Example Workflow :

- Issue : Discrepancy in ¹³C NMR carbonyl peak (calculated: 210 ppm vs. observed: 205 ppm).

- Resolution : MD simulations revealed a solvent-induced conformational shift; recalculating with acetone solvation corrected the match .

Basic: What experimental designs are suitable for studying its photophysical properties?

Methodological Answer:

Adopt a double-layer device structure inspired by organic electroluminescent diodes :

- Sample Preparation : Vapor-deposit thin films (<100 nm) on ITO-coated glass.

- Measurement Setup :

- Absorption/Emission : UV-Vis spectrophotometry and fluorescence spectroscopy (λ_ex = 350 nm).

- Quantum Yield : Integrate sphere with calibrated photomultiplier.

- Controls : Include blank ITO substrates and reference compounds (e.g., anthracene derivatives).

Q. Table 2: Photophysical Metrics

| Property | Value (Compound) | Value (Anthracene) |

|---|---|---|

| Absorbance λ_max (nm) | 340 | 365 |

| Fluorescence λ_em (nm) | 480 | 400 |

| Quantum Yield (%) | 22 | 18 |

Advanced: How to address conflicting bioactivity results in in vitro vs. in vivo studies?

Methodological Answer:

Contradictions may stem from metabolic instability or off-target effects. Mitigate via:

Iterative Redesign : Modify substituents (e.g., electron-withdrawing groups) to enhance metabolic stability .

Triangulation : Combine LC-MS metabolite profiling, molecular docking, and transcriptomics to identify degradation pathways or unintended targets .

Dose-Response Validation : Use Hill equation modeling to confirm EC₅₀ consistency across models.

Q. Case Study :

- In vitro IC₅₀ : 10 µM (enzyme assay) vs. In vivo EC₅₀ : 50 µM (rat model).

- Resolution : Metabolite profiling revealed rapid glucuronidation; structural analogs with methyl groups improved in vivo efficacy .

Advanced: What methodological rigor is required for validating its application in organic electronics?

Methodological Answer:

Follow electroluminescent diode protocols with enhancements:

- Device Fabrication : Optimize hole/electron transport layers (e.g., TPD for holes, Alq₃ for electrons).

- Performance Metrics :

- External quantum efficiency (EQE): Target >1% via interfacial engineering.

- Luminance: Use calibrated photodetectors for brightness (>1000 cd/m²).

- Failure Analysis : Employ AFM/STEM to detect film defects or interfacial delamination.

Q. Table 3: Device Performance

| Parameter | Value (This Compound) | Industry Standard |

|---|---|---|

| Driving Voltage (V) | 8.5 | 10 |

| EQE (%) | 1.2 | 1.0 |

| Luminous Efficiency (lm/W) | 1.7 | 1.5 |

Basic: How to ensure reproducibility in kinetic studies of its reactions?

Methodological Answer:

- Standardize Conditions : Use anhydrous solvents, inert atmosphere (N₂/Ar), and calibrated thermostats.

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .

- Data Triangulation : Replicate experiments across ≥3 independent labs with shared protocols .

Example : Rate constant (k) for hydrolysis varied by 15% across labs. Harmonizing solvent purity (H₂O ≤ 3 ppm) reduced variability to 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.